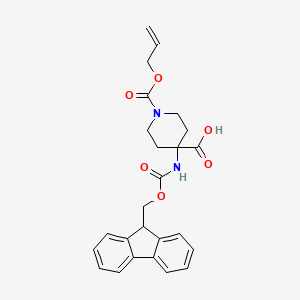

1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 1-allyloxycarbonyl-4-(9H-fluorèn-9-ylméthoxycarbonylamino)pipéridine-4-carboxylique est un composé organique complexe de formule moléculaire C25H26N2O6 et de masse moléculaire 450,48 g/mol . Ce composé est connu pour ses applications dans la synthèse peptidique et comme brique de construction en chimie organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 1-allyloxycarbonyl-4-(9H-fluorèn-9-ylméthoxycarbonylamino)pipéridine-4-carboxylique implique généralement la protection des dérivés de la pipéridine. Une méthode courante comprend la réaction de la pipéridine avec le chlorure de fluorèn-9-ylméthoxycarbonyle (Fmoc-Cl) et le chlorure d’allyloxycarbonyle (Alloc-Cl) en conditions basiques . La réaction est effectuée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser l’acide chlorhydrique formé pendant la réaction .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour garantir un rendement élevé et une pureté élevée . Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l’efficacité de la synthèse.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 1-allyloxycarbonyl-4-(9H-fluorèn-9-ylméthoxycarbonylamino)pipéridine-4-carboxylique subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile où les groupes allyloxycarbonyle ou fluorèn-9-ylméthoxycarbonyle sont remplacés par d’autres nucléophiles.

Réactions de déprotection : Les groupes protecteurs (allyloxycarbonyle et fluorèn-9-ylméthoxycarbonyle) peuvent être éliminés dans des conditions spécifiques pour donner les dérivés amine et acide carboxylique libres.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants incluent les nucléophiles tels que les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des nucléophiles ou des conditions de déprotection spécifiques utilisés. Par exemple, la déprotection avec du TFA donne les dérivés amine et acide carboxylique libres .

Applications de la recherche scientifique

L’acide 1-allyloxycarbonyl-4-(9H-fluorèn-9-ylméthoxycarbonylamino)pipéridine-4-carboxylique est largement utilisé dans la recherche scientifique, en particulier dans :

Synthèse peptidique : Comme brique de construction pour la synthèse de peptides et de protéines complexes.

Chimie médicinale : Dans le développement de nouveaux agents thérapeutiques et de candidats médicaments.

Études biologiques : Comme outil pour étudier les interactions protéine-protéine et les mécanismes enzymatiques.

Applications De Recherche Scientifique

1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.

Medicinal Chemistry: In the development of novel therapeutic agents and drug candidates.

Biological Studies: As a tool for studying protein-protein interactions and enzyme mechanisms.

Mécanisme D'action

Le mécanisme d’action de l’acide 1-allyloxycarbonyl-4-(9H-fluorèn-9-ylméthoxycarbonylamino)pipéridine-4-carboxylique implique son rôle de groupe protecteur dans la synthèse peptidique. Le groupe fluorèn-9-ylméthoxycarbonyle (Fmoc) protège la fonctionnalité amine, empêchant les réactions secondaires indésirables pendant l’élongation de la chaîne peptidique . Le groupe allyloxycarbonyle (Alloc) remplit une fonction protectrice similaire pour le groupe acide carboxylique . Ces groupes protecteurs peuvent être éliminés sélectivement dans des conditions douces, ce qui permet la synthèse contrôlée des peptides .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide N-Boc-4-(Fmoc-amino)pipéridine-4-carboxylique : Structure similaire, mais utilise un groupe tert-butoxycarbonyle (Boc) au lieu d’un groupe allyloxycarbonyle.

Acides aminés Fmoc : Fréquemment utilisés dans la synthèse peptidique, ces composés utilisent également le groupe protecteur Fmoc.

Unicité

L’acide 1-allyloxycarbonyl-4-(9H-fluorèn-9-ylméthoxycarbonylamino)pipéridine-4-carboxylique est unique en raison de ses deux groupes protecteurs, qui offrent une plus grande flexibilité et un meilleur contrôle dans la synthèse peptidique par rapport aux composés à un seul groupe protecteur .

Propriétés

Formule moléculaire |

C25H26N2O6 |

|---|---|

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C25H26N2O6/c1-2-15-32-24(31)27-13-11-25(12-14-27,22(28)29)26-23(30)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,30)(H,28,29) |

Clé InChI |

WBGRJKLEDZDCOI-UHFFFAOYSA-N |

SMILES canonique |

C=CCOC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.